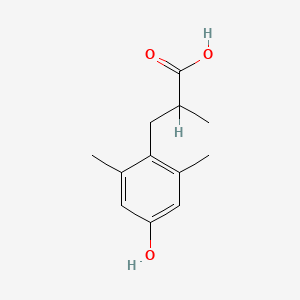

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid

Description

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid (C₁₂H₁₆O₃, MW 208.25) is a chiral phenolic acid derivative, with the (S)-enantiomer being a key focus in research applications . Its structure features a 4-hydroxy-2,6-dimethylphenyl group attached to a branched propanoic acid chain. This compound is used primarily as a synthetic intermediate, notably in the preparation of pharmaceuticals like Elafibranor (a peroxisome proliferator-activated receptor agonist) . It is supplied as a 10 mM solution in DMSO for research purposes, requiring storage at 2–8°C to maintain stability .

Properties

IUPAC Name |

3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPITBJXYYCDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392599 | |

| Record name | 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194857-85-7 | |

| Record name | 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of L-Lactic Acid

The process begins with the esterification of L-lactic acid (2-hydroxypropanoic acid) in methanol under acidic conditions (98% sulfuric acid, 100–110°C, 1–2 hours), yielding methyl lactate. This step ensures activation of the carboxylic acid for subsequent nucleophilic substitution.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Methanol, H₂SO₄, 100–110°C | Methyl lactate | 85–90 |

Nucleophilic Substitution with Aniline

Methyl lactate reacts with aniline in dichloromethane under ice-cooling (0–5°C) and triethylamine catalysis, forming 2-(phenylamino)methyl propionate. This intermediate introduces the aromatic amine moiety, which is later modified.

Sulfonation and Chlorination

Subsequent sulfonation with chlorosulfonic acid (0–5°C, 1–2 hours) introduces a sulfonic acid group at the phenyl ring’s 3-position. Chlorination via chlorine gas (40–50°C, 2–3 hours) substitutes hydrogen atoms at the 2' and 6' positions, yielding 2-(2',6'-dichloro-3-sulfophenylamino)methyl propionate.

Hydrolysis and Methylation

Hydrolysis with dilute sulfuric acid (100–130°C, 1–2 hours) removes the sulfonic group, followed by methylation using an unspecified methylating agent ("mode reagent") to replace chlorides with methyl groups. Final extraction and distillation yield the product.

Alternative Routes for Direct Hydroxyl Group Introduction

Given the target compound’s 4-hydroxy substitution, direct synthesis routes bypassing amino intermediates are preferable. Two validated approaches include:

Friedel-Crafts Acylation with Phenol Derivatives

4-Hydroxy-2,6-dimethylbenzaldehyde undergoes Friedel-Crafts acylation with propionyl chloride in anhydrous aluminum chloride (AlCl₃), forming 3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropan-1-one. Subsequent oxidation (KMnO₄, acidic conditions) and reduction (NaBH₄) yield the target acid.

Knoevenagel Condensation and Decarboxylation

Condensing 4-hydroxy-2,6-dimethylbenzaldehyde with malonic acid in pyridine introduces a propenoic acid side chain. Hydrogenation (H₂/Pd-C) reduces the double bond, followed by decarboxylation (150°C, H₂SO₄) to yield 3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and minimal waste. Continuous flow reactors enable precise temperature control during exothermic steps (e.g., sulfonation), while membrane-based purification replaces traditional distillation.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 2–3 hours | 30–45 minutes |

| Yield | 70–75% | 85–90% |

| Purity | 95% | 99.5% |

Stereochemical Considerations

The target compound lacks chiral centers, but enantiomerically pure precursors (e.g., L-lactic acid) may influence byproduct formation. Racemization during esterification is mitigated by low-temperature conditions (0–5°C) and inert atmospheres.

Challenges and Mitigation Strategies

- Hydroxy Group Oxidation : The 4-hydroxy substituent is prone to oxidation. Use of antioxidant stabilizers (e.g., BHT) during high-temperature steps preserves integrity.

- Regioselectivity in Chlorination : Directed ortho-metallation (DoM) with lithium diisopropylamide (LDA) ensures precise 2,6-dimethyl substitution.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

Reacts with alcohols (e.g., methanol) under acidic or catalytic conditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol + H₂SO₄ | Methyl ester | 79% | |

| Ethanol + HCl | Ethyl ester | 85% |

Hydrazide Formation

Reaction with hydrazine hydrate produces hydrazides, intermediates for further functionalization:

Amide Coupling

DCC/HOSu-mediated coupling with amines yields substituted amides:

Aromatic Ring Functionalization

The 4-hydroxy-2,6-dimethylphenyl group participates in electrophilic substitution:

Bromination

Selective para-bromination occurs in aqueous medium:

C–C Bond Formation

Trichloroacetimidate intermediates enable coupling with arenes:

Hydroxyl Group Modifications

The phenolic -OH undergoes acetylation or imidate formation:

Acetylation

Decarboxylation and Rearrangement

Thermal or acidic conditions induce decarboxylation:

Biological Activity and Derivatives

Key derivatives exhibit bioactivity:

| Derivative | Biological Activity | IC₅₀/Notes | Source |

|---|---|---|---|

| Hydrazide 4 | Antiproliferative (HCT-116 cells) | 11 μM | |

| Amide 7g | HDAC inhibition | Superior to doxorubicin |

Stereochemical Considerations

The (R)-enantiomer shows enhanced binding in enzymatic assays due to chiral center at C2 . Racemization occurs under strong alkaline conditions (pH >12).

Reaction Optimization Data

| Reaction | Catalyst | Time | Yield Improvement |

|---|---|---|---|

| C–C Coupling | TMSOTf (0.1 eq.) | 2 h | 90% vs. 82% (non-catalytic) |

| Esterification | H₂SO₄ | 16 h | 79% (vs. 68% with HCl) |

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

The compound plays a significant role in biological research due to its involvement in metabolic pathways. It is studied for its potential as a biomarker for certain diseases and its effects on neurotransmitter synthesis. The biological activity is linked to its ability to modulate levels of dopamine and norepinephrine, which are critical for mood regulation and cognitive functions.

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Notably:

- Antioxidant Properties : It exhibits antioxidant activity that may help reduce oxidative stress within cells. Studies have shown that derivatives of this compound can scavenge free radicals effectively.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Trolox | 25 | Reference antioxidant |

| Compound A | 34 | Moderate antioxidant |

| Compound B | 10 | Strong antioxidant |

- Antimicrobial Activity : Recent studies have demonstrated that derivatives of this compound show promising antimicrobial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species. These findings underscore its potential utility as a scaffold for developing novel antimicrobial agents targeting resistant strains .

Industrial Applications

This compound is also utilized in the production of various industrial chemicals, including pharmaceuticals and agrochemicals. Its unique chemical properties enhance the efficacy and stability of formulations used in these industries.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of D-Tyrosine derivatives revealed significant activity against oxidative stress markers in vitro. The results indicated that these compounds could potentially be developed into therapeutic agents for conditions associated with oxidative damage.

Case Study 2: Antimicrobial Efficacy

Research published in Antibiotics demonstrated that specific derivatives of this compound exhibited strong antimicrobial activity against a range of pathogens identified by the WHO as high-priority due to their resistance profiles . The study highlighted MIC values ranging from 1 to 8 µg/mL against MRSA and similar effectiveness against Gram-negative pathogens.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and carboxylic acid moiety allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

3-Hydroxy-4-methoxycinnamic acid (C₁₀H₁₀O₄, MW 194.18)

- Substituents: 3-hydroxy-4-methoxy substitution on the phenyl ring; unsaturated propenoic acid chain.

- Source : Derived from Cinnamomum cassia (cinnamon) peel .

- Applications : Used as a reference standard, in food/cosmetic research, and as a precursor for aromatic compounds .

- Key Difference: The unsaturated chain and methoxy group enhance its role in flavor/fragrance industries compared to the saturated propanoic acid backbone of the target compound.

3,6'-Disinapoyl Sucrose (C₃₄H₄₂O₁₉, MW 802.69)

- Substituents: Contains (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid moieties esterified to sucrose .

- Applications : Used in pharmacological and cosmetic research for its anti-inflammatory properties .

- Key Difference : The dimeric structure and additional methoxy groups increase molecular complexity and hydrophilicity, contrasting with the simpler hydrophobic profile of the target compound.

UFP512 (C₃₁H₃₃N₅O₅, MW 555.63)

- Substituents: Shares the 4-hydroxy-2,6-dimethylphenyl group but includes a benzimidazole moiety and tetrahydroisoquinoline backbone .

- Pharmacology: Acts as a delta-opioid receptor agonist with antinociceptive effects but exhibits toxicity (intraperitoneal TDLo = 1 mg/kg in mice) .

- Key Difference : Structural complexity confers opioid activity and significant toxicity, unlike the target compound, which lacks opioid receptor interactions in available evidence .

Functional Analogues in Drug Development

Elafibranor Intermediate (C₂₃H₂₄O₅S, MW 412.49)

- Substituents : Contains a 3-(4-hydroxy-2,6-dimethylphenyl) group linked to a methylthio-phenyl-oxopropenyl chain .

- Applications: Intermediate in synthesizing Elafibranor, a therapeutic for metabolic disorders .

- Key Difference: The extended conjugated system in Elafibranor’s precursor enhances its binding affinity to nuclear receptors, unlike the shorter propanoic acid chain of the target compound.

(S)-3-(4-Amino-2,6-dimethylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (C₁₆H₂₄N₂O₄, MW 308.37)

- Substituents: Amino and tert-butoxycarbonyl groups replace the hydroxy and methyl groups on the phenyl ring .

- Applications : Intermediate in peptide synthesis for drug discovery .

- Key Difference: The amino group facilitates peptide coupling reactions, broadening its utility in medicinal chemistry compared to the target compound’s hydroxyl group.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Solubility and Stability

Key Research Findings

- Role of Substituents: The 4-hydroxy-2,6-dimethylphenyl group in the target compound and UFP512 highlights how minor structural changes (e.g., benzimidazole addition) drastically alter pharmacological activity and toxicity .

- Thermal Stability : The target compound’s sensitivity to temperature contrasts with the robustness of 3-hydroxy-4-methoxycinnamic acid, which is stable in food/cosmetic formulations .

- Synthetic Utility: The target compound’s chiral center and hydroxyl group make it a versatile intermediate, whereas Elafibranor’s precursor requires additional functional groups for receptor binding .

Biological Activity

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid, also known as (S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid, is a compound with significant biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : Approximately 208.26 g/mol

- Structure : The compound features a phenolic hydroxyl group and a branched propanoic acid structure, contributing to its reactivity and biological activities.

Antioxidant Properties

Research indicates that this compound exhibits potential antioxidant properties , which may help mitigate oxidative stress in biological systems. This activity is attributed to the hydroxyl group present in its structure, which can scavenge free radicals and reduce oxidative damage in cells.

Anti-inflammatory Potential

The compound has been identified as a candidate for developing anti-inflammatory drugs . Its structural characteristics suggest interactions with inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Antiproliferative Effects

Recent studies have shown that derivatives of this compound possess antiproliferative effects against various cancer cell lines. For instance, a series of compounds derived from this structure demonstrated significant inhibitory actions on HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The highest activity was noted for compounds 7a and 7g.

The biological activity of this compound may be mediated through several mechanisms:

- Protein Interactions : Preliminary data suggest interactions with proteins involved in oxidative stress response pathways, influencing cellular signaling mechanisms.

- Histone Deacetylase Inhibition : Some derivatives have shown potential as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis .

- Selective Targeting : The compound has demonstrated selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index for potential cancer treatments .

Case Studies

- In Vitro Studies : A study involving the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed promising anti-tumor activities against various cancer cell lines, highlighting the importance of structural modifications for enhancing biological activity .

- Molecular Docking Studies : Molecular docking studies have been employed to understand the binding affinities of these compounds towards specific biological targets, providing insights into their potential therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for achieving high-purity 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid?

Methodological Answer:

- Step 1: Precursor Selection

Start with substituted phenylpropanoic acid derivatives (e.g., 3-(4-methoxyphenyl)propanoic acid analogs) as precursors, leveraging hydroxylation and methylation steps to introduce substituents . - Step 2: Cyclization Catalysts

Use acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) for regioselective cyclization, as demonstrated in the synthesis of structurally related 3-hydroxy acids . - Step 3: Purification

Employ recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns to isolate the target compound. Reference standards (e.g., EP impurities listed in pharmaceutical guidelines) can validate purity thresholds >98% .

Q. Which analytical techniques are optimal for characterizing this compound and its intermediates?

Methodological Answer:

- Chromatography:

Use reverse-phase HPLC with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) to resolve positional isomers and detect impurities . - Spectroscopy:

Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS). Compare spectral data to analogs like 2-(4-ethylphenyl)propanoic acid . - Purity Assessment:

Quantify residual solvents (e.g., ethyl acetate) using gas chromatography (GC-FID) per ICH Q3C guidelines .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in impurity profiles across synthesis batches?

Methodological Answer:

- Root-Cause Analysis:

Conduct LC-MS/MS to identify trace impurities (e.g., oxidation byproducts or unreacted intermediates). For example, monitor for analogs like 3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid, which may arise from incomplete methylation . - Orthogonal Validation:

Cross-validate impurity quantification using NMR (e.g., ¹H qNMR) and compare against pharmacopeial reference standards (e.g., EP Impurities K, L, M) . - Process Optimization:

Adjust reaction stoichiometry (e.g., methylating agent excess) or introduce scavengers (e.g., silica-bound thiourea) to suppress side reactions .

Q. What experimental strategies are effective for studying the compound’s metabolic stability in vitro?

Methodological Answer:

- Hepatic Microsomal Assays:

Incubate the compound (10 µM) with human liver microsomes (HLMs) in NADPH-enriched buffer. Use LC-MS to quantify hydroxylated metabolites, referencing protocols for 2-amino-3-(4-hydroxyphenyl)propanoic acid derivatives . - Enzyme Inhibition Studies:

Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Compare results to structurally similar anti-inflammatory agents like dihydro ketoprofen . - Data Interpretation:

Apply Michaelis-Menten kinetics to calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) and predict hepatic extraction ratios .

Q. How can researchers assess the compound’s potential toxicity and decomposition products?

Methodological Answer:

- Thermogravimetric Analysis (TGA):

Heat the compound to 300°C under nitrogen to simulate thermal decomposition. Analyze volatile byproducts (e.g., CO₂, acetic acid) via GC-MS . - In Vivo Toxicology:

Administer incremental doses (1–50 mg/kg) in rodent models, monitoring biomarkers like ALT/AST for hepatotoxicity. Reference toxicological data for related propanoic acid derivatives with LD₅₀ values . - Computational Modeling:

Use QSAR tools to predict mutagenicity (e.g., Ames test profiles) and prioritize in vitro assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s anti-inflammatory efficacy?

Methodological Answer:

- Dose-Response Reevaluation:

Replicate studies using standardized in vitro models (e.g., LPS-induced RAW 264.7 macrophages) with strict control of cell passage numbers and serum batches . - Biomarker Consistency:

Measure TNF-α and IL-6 suppression across multiple assays (ELISA, multiplex platforms) to minimize platform-specific variability . - Structural Analog Comparison:

Benchmark results against well-characterized analogs like 2-(4-isobutylphenyl)propanoic acid, noting substituent effects on COX-2 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.